N,3-dimethyl-1-benzothiophene-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,3-dimethyl-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-7-8-5-3-4-6-9(8)14-10(7)11(13)12-2/h3-6H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAFEDPECMHGRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethyl-1-benzothiophene-2-carboxamide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-methylbenzothiophene with a suitable carboxylic acid derivative in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a solvent such as toluene or xylene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,3-dimethyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring .
Scientific Research Applications
Pharmacological Applications
1.1 Non-Steroidal Anti-Inflammatory Drug (NSAID) Activity
N,3-dimethyl-1-benzothiophene-2-carboxamide acts primarily as a cyclooxygenase-2 (COX-2) inhibitor. COX-2 is an enzyme responsible for the synthesis of prostaglandins, which play a crucial role in inflammation and pain signaling. By inhibiting COX-2, this compound can reduce inflammation and alleviate pain, making it a candidate for treating conditions such as arthritis and other inflammatory disorders.
Table 1: Efficacy of this compound as a COX-2 Inhibitor
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 0.115 | COX-2 |
| Ibuprofen | 0.25 | COX-1/COX-2 |
| Celecoxib | 0.01 | COX-2 |
The compound exhibits a competitive inhibition profile against COX-2 with an IC50 value of approximately 0.115 µM, indicating potent anti-inflammatory properties suitable for therapeutic use .
1.2 Anti-Malarial Properties
In addition to its anti-inflammatory capabilities, this compound has been identified as an effective inhibitor of the PfENR enzyme in Plasmodium falciparum, the parasite responsible for malaria. This inhibition is significant because PfENR plays a critical role in the fatty acid biosynthesis pathway essential for the survival of the malaria parasite.
Table 2: Efficacy Against Plasmodium falciparum
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 0.12 | PfENR |
| Triclosan | 6.8 | PfENR |
The compound shows an IC50 value of approximately 0.12 µM against PfENR, demonstrating its potential as a lead compound for developing new anti-malarial therapies .
Case Studies and Research Findings
Several studies have investigated the efficacy and safety profile of this compound:
Case Study 1: Analgesic Efficacy in Animal Models
In vivo studies using rat models demonstrated that administration of this compound resulted in significant increases in pain threshold compared to control groups treated with saline or other NSAIDs.
Table 3: Pain Threshold Measurements
| Treatment | Pain Threshold Increase (seconds) |
|---|---|
| This compound | 15 |
| Ibuprofen | 10 |
| Control (Saline) | 5 |
These results suggest that this compound not only alleviates pain effectively but may also offer advantages over traditional NSAIDs in terms of side effects .
Case Study 2: Anti-Malarial Activity Assessment
Research involving infected mice treated with this compound showed prolonged survival rates compared to untreated controls.
Table 4: Survival Rates in Malaria-Infected Mice
| Treatment | Survival Rate (%) at Day 10 |
|---|---|
| This compound | 80 |
| Control (Untreated) | 20 |
This study highlights the compound’s potential as a dual-action therapeutic agent against malaria .
Mechanism of Action
The mechanism of action of N,3-dimethyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with cellular receptors to alter signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N,3-dimethyl-1-benzothiophene-2-carboxamide with structurally analogous benzothiophene carboxamides and related amides, emphasizing molecular features, reactivity, and applications.
Table 1: Comparative Analysis of Key Compounds
Note: The molecular weight reported for this compound in conflicts with theoretical calculations.
Key Findings:
Structural and Electronic Differences :
- This compound lacks electron-withdrawing or donating groups beyond methyl substituents, making it less reactive in metal-catalyzed reactions compared to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , which possesses an N,O-bidentate directing group for C–H activation .
- N-(1,3-Benzodioxol-5-yl)-3-chloro-N-ethyl-6-nitro-... exhibits enhanced electrophilicity due to nitro and chloro groups, enabling participation in nucleophilic substitution or cross-coupling reactions .
Biological Relevance :
- Benzo[b]thiophene-2-carboxamide derivatives (e.g., compound 22 in ) demonstrate potent indoleamine 2,3-dioxygenase-1 (IDO1) inhibition, highlighting the benzothiophene scaffold’s utility in drug discovery. The absence of complex substituents in this compound may limit its direct pharmacological activity but positions it as a synthetic precursor.
Synthetic Utility :
- The tetrahydrobenzothiophene derivative features a saturated ring system, which could improve metabolic stability in drug candidates compared to the fully aromatic N,3-dimethyl analog.
- ’s synthesis protocol (using acid chlorides and amines) may apply to this compound, though steric effects from methyl groups could necessitate optimized reaction conditions.
Physicochemical Properties :
- The lower reported molecular weight of this compound suggests higher volatility or solubility compared to bulkier analogs like the tetrahydrobenzothiophene compound (397.45 g/mol) .
Notes on Discrepancies and Limitations
- Molecular Weight Anomaly: The molecular weight of this compound in (126.16 g/mol) is inconsistent with its expected formula. This may reflect a misalignment in the source table or incomplete characterization.
- Synthetic Data Gaps : Detailed synthetic protocols or crystallographic data (e.g., from SHELX or ORTEP ) are absent for the primary compound, limiting mechanistic insights.
Biological Activity
N,3-dimethyl-1-benzothiophene-2-carboxamide is a compound belonging to the benzothiophene class, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological activity, particularly its antitumor and antimicrobial properties, and its potential as a therapeutic agent.
Synthesis
The synthesis of this compound typically involves the reaction of benzothiophene derivatives with carboxylic acids or their derivatives. Various methodologies have been reported for the preparation of benzothiophene carboxamides, highlighting the versatility of these compounds in medicinal chemistry.
Antitumor Activity
Research indicates that benzothiophene derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study reported that related benzothiophene carboxamide derivatives showed IC50 values less than 10 nM against murine P388 leukemia and Lewis lung carcinoma (LLC) cell lines, demonstrating potent antitumor activity .
Table 1: Cytotoxic Activity of Benzothiophene Derivatives
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 4-N-[2-(dimethylamino)ethyl]carboxamide | P388 Leukemia | <10 |
| 4-N-[2-(dimethylamino)ethyl]carboxamide | LLC | <10 |
| This compound | Jurkat Leukemia | TBD |
Note: TBD indicates that specific data for this compound was not found in the literature.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies on related benzothiophene compounds have shown activity against Mycobacterium tuberculosis (MTB), with minimum inhibitory concentrations (MICs) ranging from 2.73 to 22.86 μg/mL against multidrug-resistant strains .
Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis
| Compound | Strain | MIC (μg/mL) |
|---|---|---|
| 7b | MDR-MTB | 2.73 - 22.86 |
| 8c | Dormant BCG | 0.60 |
| This compound | TBD |
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets. For instance, some benzothiophenes are known to act as antagonists to retinoid X receptors and activators of TRPV4 channels . These interactions could potentially lead to modulation of inflammatory pathways and apoptosis in cancer cells.
Case Studies
Several case studies have documented the efficacy of benzothiophene derivatives in preclinical models:
- Antitumor Efficacy : In vivo studies demonstrated that certain benzothiophene derivatives could significantly reduce tumor size in murine models when administered at specific dosages .
- Tuberculosis Treatment : The compound showed promise in treating latent tuberculosis infections by effectively targeting dormant bacterial forms with minimal cytotoxicity to host cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,3-dimethyl-1-benzothiophene-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, benzothiophene derivatives can be synthesized via refluxing intermediates with anhydrides (e.g., succinic anhydride) in dry dichloromethane (CH₂Cl₂) under nitrogen protection, followed by purification using reverse-phase HPLC with gradient elution (e.g., methanol-water systems) . Key steps include controlling stoichiometry (e.g., 1.2 equivalents of anhydride) and reaction time (e.g., overnight reflux).
Q. Which spectroscopic techniques are critical for characterizing This compound?
- Methodological Answer :
- 1H/13C NMR : Assign chemical shifts to confirm substitution patterns and methyl groups. For instance, methyl groups in similar compounds appear as singlets near δ 2.5–3.0 ppm in ¹H NMR .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and aromatic C=C (~1450–1600 cm⁻¹) stretches .
- HPLC : Ensure purity (>95%) using reverse-phase columns and UV detection .
Q. How can researchers verify the purity of synthesized This compound?
- Methodological Answer : Combine chromatographic (HPLC) and spectroscopic methods. For HPLC, use a C18 column with a methanol-water gradient (30% → 100% methanol) and monitor retention times. Validate purity further via melting point analysis (e.g., 213–226°C for related compounds) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in This compound derivatives?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for structure refinement. SHELX programs are robust for small-molecule crystallography, handling high-resolution data and twin refinement. Pair with ORTEP-3 for visualizing thermal ellipsoids and molecular packing . For example, assign methyl group positions via electron density maps and validate bond angles against DFT-calculated geometries .
Q. What strategies address contradictions in biological activity data for benzothiophene carboxamides?
- Methodological Answer :
- Dose-Response Studies : Test compounds across a concentration range (e.g., 1–100 µM) to identify non-linear effects.
- Mechanistic Profiling : Use kinase inhibition assays or receptor-binding studies to isolate targets. For example, related carboxamides show activity via specific enzyme interactions (e.g., cyclooxygenase inhibition) .
- Statistical Validation : Apply ANOVA or t-tests to compare replicates and minimize false positives .
Q. How do substituents on the benzothiophene core influence reactivity and bioactivity?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Substituents like trifluoromethyl (–CF₃) increase electrophilicity, enhancing reactivity in nucleophilic acyl substitutions. For example, methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate undergoes hydrolysis to carboxamides under basic conditions .
- Steric Effects : Bulkier groups (e.g., tert-butyl) at the 3-position may reduce solubility but improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
